delta2-Cefuroxime axetil
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Overview
Description
Delta2-Cefuroxime axetil is a second-generation cephalosporin antibiotic. It is an acetoxyethyl ester prodrug of cefuroxime, which is effective when administered orally . This compound is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . It was patented in 1976 and approved for medical use in 1987 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of delta2-Cefuroxime axetil involves the esterification of cefuroxime with 1-acetoxyethyl bromide . The reaction is typically carried out in the presence of a base such as sodium bicarbonate in an organic solvent like acetone . The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification reactions followed by purification steps to ensure high purity and yield . The process may include the use of advanced techniques such as nanosuspension preparation to improve the bioavailability of the compound .
Chemical Reactions Analysis
Types of Reactions
Delta2-Cefuroxime axetil undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the formation of cefuroxime.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, although this is less common.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products
The major product formed from the hydrolysis of this compound is cefuroxime . Other reactions may yield various by-products depending on the reagents and conditions used .
Scientific Research Applications
Delta2-Cefuroxime axetil has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of ester hydrolysis and β-lactam stability.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Industry: Utilized in the formulation of pharmaceutical products to improve drug delivery and bioavailability.
Mechanism of Action
Delta2-Cefuroxime axetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis . It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the final transpeptidation step of peptidoglycan synthesis . This inhibition leads to the lysis and death of the bacterial cell .
Comparison with Similar Compounds
Delta2-Cefuroxime axetil is unique among cephalosporins due to its oral bioavailability and resistance to β-lactamase enzymes . Similar compounds include:
Cefpodoxime proxetil: Another oral cephalosporin with similar antibacterial activity.
Cefprozil: Known for its effectiveness against a broad range of bacteria.
Cefixime: An oral third-generation cephalosporin with a slightly different spectrum of activity.
This compound stands out due to its stability and effectiveness in treating a wide range of infections .
Properties
IUPAC Name |
1-acetyloxyethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,8,10,14-15,18H,7H2,1-3H3,(H2,21,29)(H,22,26)/b23-13-/t10?,14-,15?,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVGUOHUYICCIZ-WDVFJNCVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)OC(=O)C1C(=CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(OC(=O)C)OC(=O)C1C(=CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CC=CO3)COC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O10S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123458-61-7 |
Source
|
Record name | delta3-Cefuroxime axetil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123458617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .DELTA.3-CEFUROXIME AXETIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIH1E51JH3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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